

# "5-(trifluoromethyl)pyridine-2-carboxylic acid"

## CAS number 80194-69-0

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### Compound of Interest

Compound Name: 5-(trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No.: B033383

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An In-Depth Technical Guide to **5-(Trifluoromethyl)pyridine-2-carboxylic Acid** (CAS: 80194-69-0)

## Introduction: A Privileged Scaffold in Modern Chemistry

**5-(Trifluoromethyl)pyridine-2-carboxylic acid**, identified by CAS Number 80194-69-0, is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the fields of medicinal chemistry, agrochemical science, and materials research. Its structure, featuring a pyridine ring functionalized with a carboxylic acid at the 2-position and a trifluoromethyl (CF<sub>3</sub>) group at the 5-position, bestows a unique combination of physicochemical properties. The strong electron-withdrawing nature of the CF<sub>3</sub> group significantly influences the molecule's acidity, lipophilicity, and metabolic stability. These characteristics make it an invaluable building block for creating novel bioactive molecules with enhanced efficacy and optimized pharmacokinetic profiles.<sup>[1][2]</sup> This guide provides a comprehensive overview of its synthesis, reactivity, and diverse applications for researchers and development professionals.

## Physicochemical and Spectroscopic Profile

The distinct properties of **5-(trifluoromethyl)pyridine-2-carboxylic acid** are fundamental to its utility. The trifluoromethyl group, in particular, enhances lipophilicity and biological activity, making it a crucial component in the synthesis of various bioactive molecules.<sup>[1]</sup>

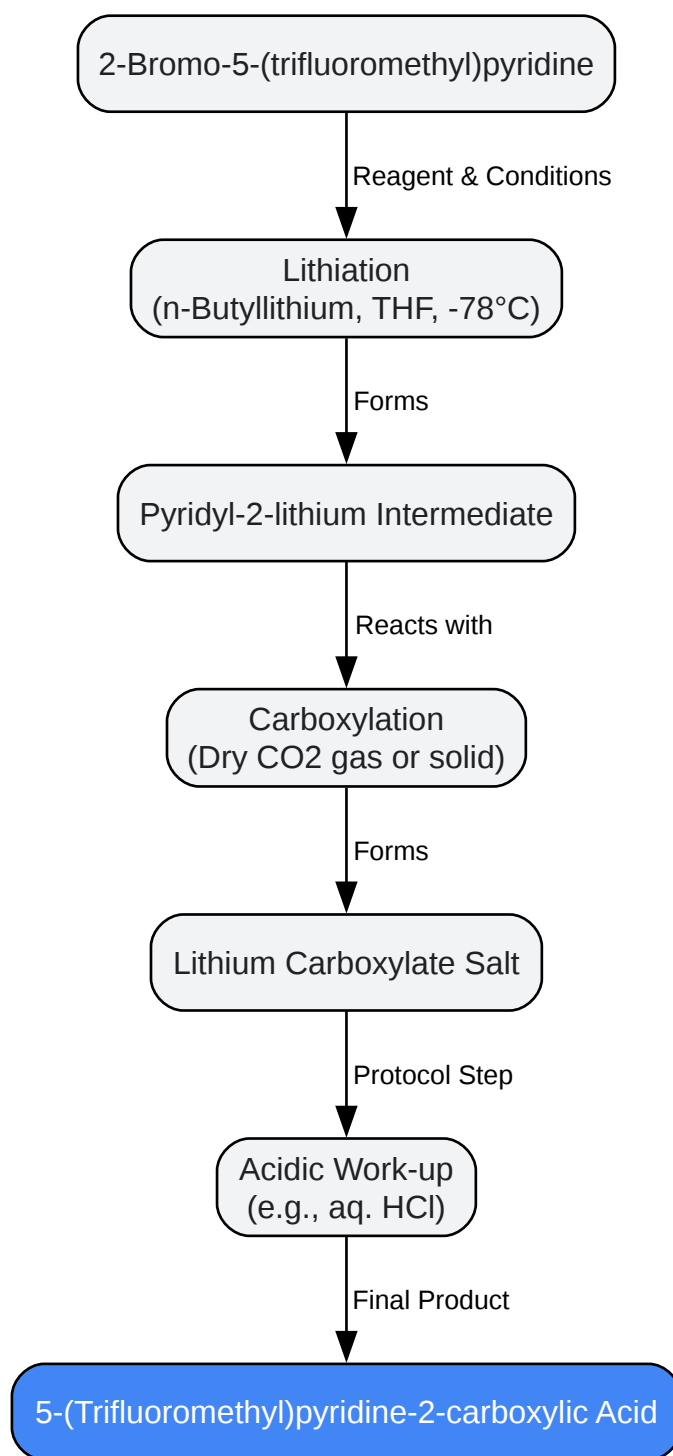
Property	Value	Source(s)
CAS Number	80194-69-0	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>2</sub>	[1][4]
Molecular Weight	191.11 g/mol	[1][4]
Appearance	White to yellow or pale brown solid/powder	[1][5]
Melting Point	133-137 °C; 146-148 °C (lit.)	[4]
Solubility	Slightly soluble in water	[3][5]
pKa	3.13 ± 0.10 (Predicted)	[5]
Storage Conditions	Store at 0-8°C	[1]

## Synthesis and Chemical Reactivity

The synthesis of **5-(trifluoromethyl)pyridine-2-carboxylic acid** typically involves the carboxylation of a suitable trifluoromethyl-substituted pyridine precursor. A common and effective strategy is the halogen-metal exchange of a brominated pyridine followed by quenching with carbon dioxide.

## General Synthesis Workflow

The diagram below illustrates a prevalent synthetic pathway starting from 2-bromo-5-(trifluoromethyl)pyridine. This method leverages organometallic chemistry to introduce the carboxylic acid functionality.

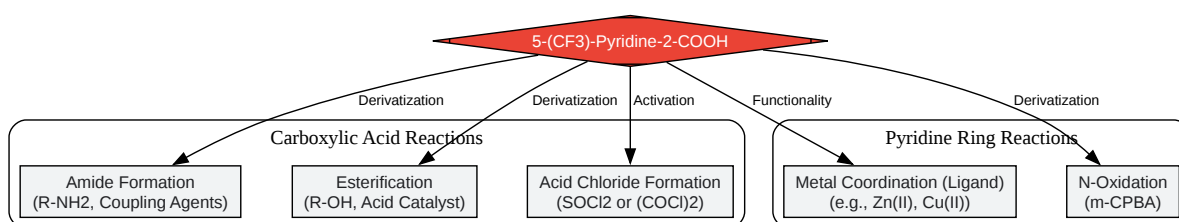


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Caption: General synthesis via lithiation and carboxylation.

## Reactivity Profile and Derivatization Potential

The molecule possesses two primary reactive centers: the carboxylic acid group and the nitrogen atom of the pyridine ring. This dual reactivity allows for a wide range of chemical transformations, making it a versatile intermediate.



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Caption: Key reaction pathways for derivatization.

## Core Applications in Research and Development

The unique electronic and steric properties imparted by the trifluoromethyl group have positioned this acid as a critical component in several high-value applications.

### Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.<sup>[1][6]</sup> The CF<sub>3</sub> group often enhances metabolic stability, increases binding affinity to biological targets, and improves membrane permeability.<sup>[1][2]</sup>

- **Neurological Disorders:** It is an intermediate used in the synthesis of  $\beta$ -secretase (BACE) inhibitors, which are investigated for the treatment of Alzheimer's disease.<sup>[3][5]</sup>
- **Oncology and Inflammation:** Researchers utilize its unique properties to design novel anti-inflammatory and anti-cancer agents.<sup>[1]</sup>

### Agrochemical Innovation

In agriculture, it serves as a building block for modern pesticides that require high efficacy and selectivity.[\[1\]](#)[\[6\]](#)

- **Herbicides and Fungicides:** It is used to create potent agrochemicals for crop protection.[\[1\]](#)[\[6\]](#) The trifluoromethylpyridine motif is a key structural feature in many active ingredients.[\[7\]](#)
- **Metabolite Studies:** 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a closely related analogue, is a known environmental transformation product of the fungicides Fluopicolide and Fluopyram, highlighting the environmental relevance of this chemical class.[\[8\]](#)[\[9\]](#)

## Materials Science and Coordination Chemistry

- **Advanced Materials:** The compound is incorporated into polymers and coatings to enhance durability and resistance to environmental degradation.[\[1\]](#)
- **Metal Complexes:** It acts as a chelating ligand in coordination chemistry. For instance, a zinc(II) complex,  $[Zn(tpc)_2(H_2O)_2]$ , was synthesized using this acid.[\[2\]](#)[\[10\]](#) This complex demonstrated the ability to bind to bovine serum albumin (BSA) and intercalate with calf thymus DNA (CT-DNA), suggesting potential applications in developing novel therapeutic or diagnostic agents.[\[2\]](#)[\[10\]](#)

## Experimental Protocols: Synthesis and Application

The following protocols provide practical, step-by-step methodologies for the synthesis and derivatization of the title compound.

### Protocol 1: Amide Coupling (EDC/HOBt)

This protocol describes a standard procedure for forming an amide bond, a critical step in synthesizing many drug candidates.

**Objective:** To couple 5-(trifluoromethyl)pyridine-2-carboxylic acid with a primary amine.

**Materials:**

- 5-(Trifluoromethyl)pyridine-2-carboxylic acid

- Desired primary amine (e.g., Benzylamine)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBt)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Saturated aq. NaHCO<sub>3</sub>, 1M HCl, Brine
- Anhydrous MgSO<sub>4</sub>

#### Procedure:

- **Reaction Setup:** In a round-bottom flask under a nitrogen atmosphere, dissolve **5-(trifluoromethyl)pyridine-2-carboxylic acid** (1.0 eq) in anhydrous DMF.
- **Activation:** Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
- **Amine Addition:** Add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
- **Work-up:** Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aq. NaHCO<sub>3</sub> (2x), and brine (1x).
- **Purification:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

## Protocol 2: Synthesis of a Zinc(II) Coordination Complex

This protocol is adapted from the synthesis of [Zn(tpc)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>] and demonstrates the compound's utility as a ligand.<sup>[2][10]</sup>

Objective: To synthesize a zinc(II) complex.

Materials:

- **5-(Trifluoromethyl)pyridine-2-carboxylic acid** (Htpc)
- Zinc acetate dihydrate ( $\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$ )
- Methanol ( $\text{MeOH}$ )
- Deionized water

Procedure:

- **Ligand Solution:** Dissolve **5-(trifluoromethyl)pyridine-2-carboxylic acid** (2.0 eq) in methanol.
- **Metal Salt Solution:** In a separate flask, dissolve zinc acetate dihydrate (1.0 eq) in a minimal amount of deionized water.
- **Complexation:** Slowly add the methanolic ligand solution to the aqueous zinc salt solution with constant stirring.
- **Crystallization:** Seal the resulting solution and allow it to stand undisturbed at room temperature. Slow evaporation over several days should yield crystalline product.
- **Isolation:** Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
- **Characterization:** Confirm the structure using techniques such as single-crystal X-ray diffraction.

## Biological Activity Insights: DNA Intercalation

The study of the zinc complex derived from **5-(trifluoromethyl)pyridine-2-carboxylic acid** provided valuable insights into its potential biological mechanism. The complex was found to bind to calf thymus DNA, and competition experiments with ethidium bromide (EB) suggested

an intercalation binding mode.[2][10] This implies that the planar pyridyl structure inserts itself between the base pairs of the DNA double helix.

Caption: Intercalation of the Zn(II) complex into DNA.

## Conclusion

**5-(Trifluoromethyl)pyridine-2-carboxylic acid** is more than a simple chemical intermediate; it is a powerful and versatile tool in the hands of discovery chemists. Its unique trifluoromethyl-substituted pyridine core provides a reliable scaffold for developing next-generation pharmaceuticals, highly effective agrochemicals, and advanced functional materials. The synthetic accessibility and predictable reactivity of this compound ensure its continued prominence in both academic research and industrial development.

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